N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone ring, a hydroxy group, and a prop-2-enamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amino acid derivative with an appropriate reagent under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Industry: It is explored for its potential use in the synthesis of fine chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the amide moiety can form hydrogen bonds with active sites, while the pyrrolidinone ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.
N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxy group and a prop-2-enamide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(15)12(2)7-9(14)8-13-6-4-5-11(13)16/h3,9,14H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVDAKBSLDMLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1CCCC1=O)O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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